p56lck Protein‑Tyrosine Kinase Inhibition: 3.9‑Fold Greater Potency than Piceatannol
In a direct head‑to‑head enzymatic assay, trans‑3,3′,5‑trihydroxystilbene (compound 9g) inhibited the lymphoid‑specific protein‑tyrosine kinase p56lck with an IC50 of 17 µM, whereas the natural antileukemic stilbenoid piceatannol (trans‑3,3′,4,5′‑tetrahydroxystilbene, compound 1) exhibited an IC50 of 66 µM [REFS‑1]. This 3.9‑fold higher potency was among the strongest in the 11‑compound series. By comparison, resveratrol was not reported as a p56lck inhibitor in this assay, underscoring the specificity conferred by the 3,3′,5‑substitution pattern.
| Evidence Dimension | Inhibition of protein‑tyrosine kinase p56lck (IC50) |
|---|---|
| Target Compound Data | 17 µM (compound 9g; trans‑3,3′,5‑trihydroxystilbene) |
| Comparator Or Baseline | Piceatannol: 66 µM (compound 1); Resveratrol: not active/not tested in this panel |
| Quantified Difference | 3.9‑fold more potent than piceatannol |
| Conditions | In vitro kinase assay using purified p56lck; IC50 values are averages of two determinations [REFS‑1] |
Why This Matters
For procurement decisions where p56lck inhibition is the primary screening endpoint, the 3.9‑fold potency advantage over piceatannol translates into reduced compound consumption and clearer dose‑response separation in cellular models.
- [1] Thakkar K, Geahlen RL, Cushman M. Synthesis and protein‑tyrosine kinase inhibitory activity of polyhydroxylated stilbene analogues of piceatannol. J Med Chem. 1993;36(20):2950‑2955. doi:10.1021/jm00072a015 View Source
